

1-Methyl-4-propylcyclohexane spectroscopic data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methyl-4-propylcyclohexane*

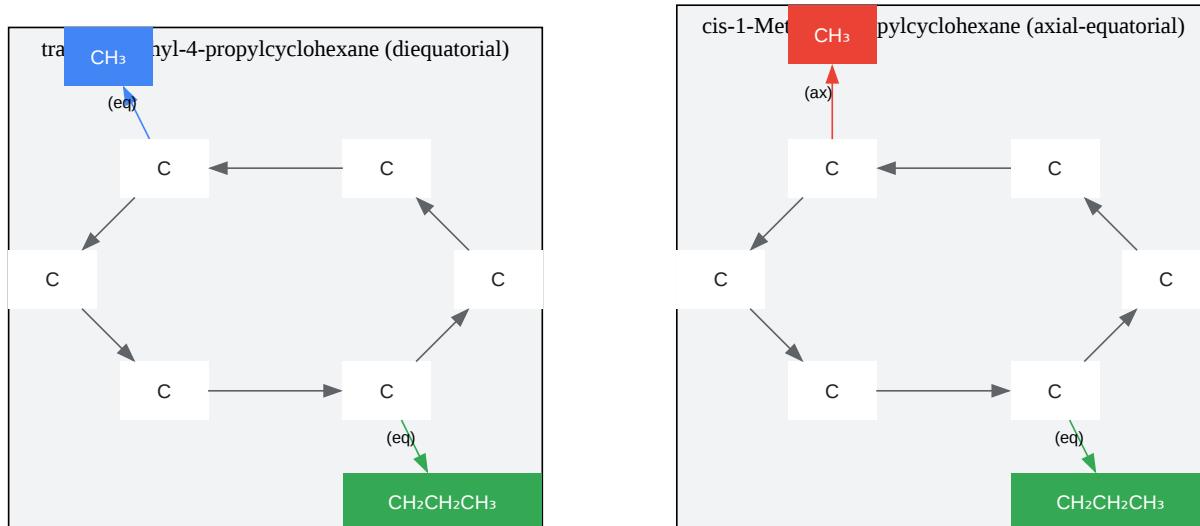
Cat. No.: *B14165554*

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Analysis of **1-Methyl-4-propylcyclohexane**

Introduction

1-Methyl-4-propylcyclohexane ($C_{10}H_{20}$, Molar Mass: 140.27 g/mol) is a disubstituted cycloalkane that serves as a valuable model compound in various fields, including petrochemical analysis and conformational studies.^{[1][2]} Its structural characterization is predicated on the unambiguous identification of its constituent parts and, critically, its stereochemistry. The compound exists as two primary diastereomers: **cis-1-methyl-4-propylcyclohexane** and **trans-1-methyl-4-propylcyclohexane**.^{[3][4][5]} The spatial orientation of the methyl and propyl groups profoundly influences their physical properties and spectroscopic signatures.


This technical guide provides a comprehensive exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—used to elucidate the structure and stereochemistry of **1-methyl-4-propylcyclohexane**. We will delve into the causality behind spectral features, providing field-proven insights into data interpretation and acquisition.

Molecular Structure and Conformational Isomerism

The stereochemical assignment of **1-methyl-4-propylcyclohexane** is fundamental to its analysis. The cyclohexane ring predominantly adopts a low-energy chair conformation to

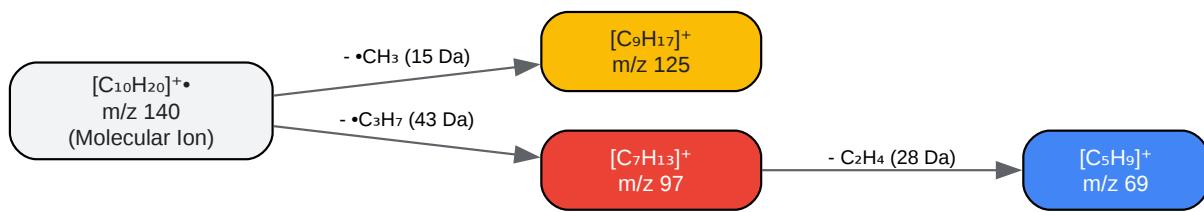
minimize steric and torsional strain.^[6] The substituents (methyl and propyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation.^{[5][7]} In the cis isomer, one substituent must be axial while the other is equatorial.^[4] Given the larger steric bulk of the propyl group compared to the methyl group, the most stable conformation for the cis isomer will have the propyl group in the equatorial position and the methyl group in the axial position. These conformational preferences are the primary origin of the differences observed in their NMR spectra.

[Click to download full resolution via product page](#)

Caption: Chair conformations of trans and cis isomers of **1-methyl-4-propylcyclohexane**.

Mass Spectrometry (MS)


Expertise & Experience: The Logic of Fragmentation

Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy into the analyte molecule, causing predictable bond cleavages. For alkyl-substituted cyclohexanes, the molecular ion ($M^{+\bullet}$) is often observable, but its intensity can be low due to facile fragmentation.[8][9] The fragmentation pathways are governed by the formation of the most stable carbocations.[10] The primary cleavages occur at the points of substitution (α -cleavage) and through ring-opening mechanisms.[9]

Key Fragmentation Pathways:

- Loss of Methyl Group (M-15): Cleavage of the C1-CH₃ bond results in the loss of a methyl radical (•CH₃), yielding a secondary carbocation at m/z 125.
- Loss of Propyl Group (M-43): Cleavage of the C4-C₃H₇ bond results in the loss of a propyl radical (•C₃H₇), producing a cation at m/z 97. This is often a very prominent peak.
- Ring-based Fragmentation: The cyclohexane ring can also fragment, typically leading to the loss of ethene (C₂H₄, 28 Da) from larger fragments. For instance, the m/z 97 ion can lose ethene to form a fragment at m/z 69.

The relative abundance of these fragments helps confirm the presence and location of the alkyl substituents. The mass spectra of the cis and trans isomers are generally very similar, as the high energy of the ionization process largely negates the initial conformational differences.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of **1-methyl-4-propylcyclohexane**.

Predicted Mass Spectrometry Data

m/z	Proposed Fragment	Comments
140	$[\text{C}_{10}\text{H}_{20}]^{\bullet+}$	Molecular Ion ($\text{M}^{\bullet+}$)
125	$[\text{M} - \text{CH}_3]^+$	Loss of the methyl group.
97	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of the propyl group. Often a major peak.
83	$[\text{C}_6\text{H}_{11}]^+$	Ring fragmentation products.
69	$[\text{C}_5\text{H}_9]^+$	Further fragmentation, e.g., loss of ethene from m/z 97.
55	$[\text{C}_4\text{H}_7]^+$	Common alkyl fragment.
41	$[\text{C}_3\text{H}_5]^+$	Common alkyl fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures the separation of isomers prior to mass analysis, which is critical if a mixture is present.

- **Sample Preparation:** Prepare a 100 ppm solution of **1-methyl-4-propylcyclohexane** in a volatile solvent (e.g., hexane or dichloromethane).
- **GC Instrument Setup:**
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injection: Inject 1 μL with a split ratio of 50:1. Set injector temperature to 250°C.
 - Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min. Hold for 5 minutes.
- **MS Instrument Setup:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Data Acquisition & Analysis: Acquire the data and analyze the resulting chromatogram and mass spectra. Integrate peaks and compare the obtained mass spectra with a reference library (e.g., NIST).[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for differentiating the cis and trans isomers of **1-methyl-4-propylcyclohexane**, as the chemical shifts of protons and carbons are highly sensitive to their stereochemical environment.[\[12\]](#)

¹H NMR Spectroscopy: The Isomer Fingerprint

The key to distinguishing the isomers lies in the chemical shifts of the protons attached to the cyclohexane ring, particularly the methine protons at C1 and C4 and the methyl protons. Axial protons are shielded by 1,3-diaxial interactions and typically resonate at a higher field (lower ppm) than their equatorial counterparts.[\[13\]](#)

- trans Isomer (diequatorial): The methyl and propyl groups are equatorial. The protons on C1 and C4 are axial and will appear more upfield. The methyl group protons will have a chemical shift typical for an equatorial methyl on a cyclohexane ring.
- cis Isomer (axial-methyl, equatorial-propyl): The methyl group is axial, and its protons will be shielded compared to the equatorial methyl in the trans isomer, appearing at a lower ppm value. The proton on C1 is equatorial and will be deshielded (higher ppm) relative to the axial C1 proton in the trans isomer.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Group	trans Isomer (Predicted δ , ppm)	cis Isomer (Predicted δ , ppm)	Multiplicity
CH ₃ (on ring)	~0.85	~0.90 (axial is often slightly upfield, but models vary)	Doublet
CH ₃ (of propyl)	~0.88	~0.88	Triplet
Ring CH ₂ & CH	~1.0 - 1.8	~1.0 - 1.9	Complex Multiplets
CH ₂ (of propyl)	~1.2 - 1.4	~1.2 - 1.4	Multiplet

Note: Precise values can vary based on solvent and instrument frequency. The relative positions are most informative.

¹³C NMR Spectroscopy: Counting the Carbons

¹³C NMR provides information on the carbon skeleton. Due to symmetry, the trans isomer will show fewer signals than the cis isomer if the molecule is conformationally locked. However, due to rapid chair-flipping at room temperature, both isomers are expected to show 6 distinct signals for the cyclohexane ring and propyl group carbons, plus the methyl carbon signal. The key diagnostic is the chemical shift of the methyl carbon and the ring carbons C1 and C4, which are affected by stereochemistry (γ -gauche effect). An axial methyl group is typically shielded and appears at a lower ppm value than an equatorial one.[\[14\]](#)

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon	trans Isomer (Predicted δ , ppm)	cis Isomer (Predicted δ , ppm)
CH ₃ (on ring)	~23	~18-20 (Shielded due to axial position)
C1	~33	~29-31
C2/C6	~36	~33-35
C3/C5	~34	~30-32
C4	~44	~41-43
CH ₂ (propyl)	~38	~38
CH ₂ (propyl)	~20	~20
CH ₃ (propyl)	~14	~14

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the probe for the sample.
- ¹H NMR Acquisition:
 - Acquire a 1D proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
 - Set the spectral width to cover a range from -1 to 10 ppm.
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled 1D carbon spectrum.
- Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
- Set the spectral width to cover a range from 0 to 220 ppm.
- Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: Vibrational Modes of Alkanes

IR spectroscopy is used to identify functional groups. Since **1-methyl-4-propylcyclohexane** is a saturated hydrocarbon, its IR spectrum is relatively simple and dominated by C-H bond vibrations.[\[15\]](#) It is not useful for distinguishing between the cis and trans isomers, as their vibrational modes are very similar. However, it is an excellent technique for confirming the absence of other functional groups (e.g., C=O, O-H, C=C).

The primary vibrational modes for alkanes are:

- C-H Stretching: Associated with sp^3 hybridized carbon-hydrogen bonds, these appear as strong, sharp absorptions just below 3000 cm^{-1} .[\[6\]](#)[\[16\]](#)
- C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) groups have characteristic bending (scissoring, rocking, wagging) vibrations. The key absorptions are typically found around $1470\text{-}1450\text{ cm}^{-1}$ (for CH₂) and 1375 cm^{-1} (for CH₃).[\[17\]](#)

Characteristic Infrared Absorption Frequencies

Wavenumber (cm^{-1})	Vibration Type	Intensity
2960-2850	C(sp^3)-H Stretch	Strong
1470-1450	-CH ₂ - Bend (Scissoring)	Medium
1375	-CH ₃ Bend (Symmetric)	Medium

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- **Sample Preparation:** No specific preparation is needed for a liquid sample. Ensure the ATR crystal is clean by wiping it with isopropanol.
- **Instrument Setup:** Place the ATR accessory in the FTIR spectrometer.
- **Data Acquisition:**
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Place a single drop of the liquid sample onto the crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of **1-methyl-4-propylcyclohexane** relies on a synergistic application of MS, NMR, and IR techniques. While IR spectroscopy confirms its identity as a saturated hydrocarbon and MS elucidates its molecular weight and substituent pattern, NMR spectroscopy stands out as the definitive tool for stereochemical assignment. The distinct chemical shifts arising from the different spatial arrangements of the methyl and propyl groups in the cis and trans isomers provide an unambiguous structural fingerprint. This guide outlines the foundational principles and practical protocols necessary for researchers and drug development professionals to confidently characterize this and similar substituted cycloalkane structures.

References

- NIST. (n.d.). **1-Methyl-4-propylcyclohexane**, trans. NIST Chemistry WebBook.
- Tan, Y., et al. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. *The Journal of Physical Chemistry A*.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). **1-Methyl-4-propylcyclohexane**. National Institutes of Health.

- Pickett, H. M., & Strauss, H. L. (1970). Vibrational Spectra and Potential Functions of Cyclohexane and Related Oxanes. *The Journal of Chemical Physics*.
- NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. NIST Chemistry WebBook.
- NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.
- NIST. (n.d.). **1-Methyl-4-propylcyclohexane**, cis. NIST Chemistry WebBook.
- NIST. (n.d.). **1-Methyl-4-propylcyclohexane**, trans. NIST Chemistry WebBook.
- NIST. (n.d.). **1-Methyl-4-propylcyclohexane**, trans. NIST Chemistry WebBook.
- Cheméo. (n.d.). **1-Methyl-4-propylcyclohexane**, trans - Chemical & Physical Properties.
- NIST. (n.d.). **1-methyl-4-propylcyclohexane**. NIST Chemistry WebBook.
- University of Wisconsin. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- ACS Publications. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane.
- Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry.
- PubChem. (n.d.). 2-Methyl-4-(2-methylpropyl)-1-propylcyclohexane. National Institutes of Health.
- SpectraBase. (n.d.). cis-4-Methyl-1-isopropyl-cyclohexane - Optional[¹³C NMR] - Chemical Shifts.
- NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. NIST Chemistry WebBook.
- NIST. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.
- ElectronicsAndBooks. (n.d.). Vibrational Spectra, Conformations, and Potential Functions of Cycloheptane and Related Oxepanes.
- The Royal Society. (n.d.). The vibration spectrum and molecular configuration of cyclohexane.
- University of Calgary. (n.d.). NMR Chemical Shifts.
- PubChem. (n.d.). 1-Methyl-1-propylcyclohexane. National Institutes of Health.
- YouTube. (2023). Fragmentation in Mass Spectrometry.
- PubChem. (n.d.). **1-Methyl-4-propylcyclohexane-1,3-diamine**. National Institutes of Health.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Methyl-4-propylcyclohexane | C10H20 | CID 521123 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-4-propylcyclohexane [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 1-Methyl-4-propylcyclohexane, cis [webbook.nist.gov]
- 5. 1-Methyl-4-propylcyclohexane, trans [webbook.nist.gov]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. 1-Methyl-4-propylcyclohexane, trans [webbook.nist.gov]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 1-Methyl-4-propylcyclohexane, trans [webbook.nist.gov]
- 12. rsc.org [rsc.org]
- 13. web.pdx.edu [web.pdx.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- To cite this document: BenchChem. [1-Methyl-4-propylcyclohexane spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14165554#1-methyl-4-propylcyclohexane-spectroscopic-data\]](https://www.benchchem.com/product/b14165554#1-methyl-4-propylcyclohexane-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com